molecular formula C5H4N2OS B020050 N-sulfinyl 4-Pyridinamine CAS No. 110526-08-4

N-sulfinyl 4-Pyridinamine

Cat. No. B020050
M. Wt: 140.17 g/mol
InChI Key: AOVGEZSPWDCAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-sulfinyl 4-Pyridinamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been found to have a wide range of applications, including in the field of medicinal chemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of N-sulfinyl 4-Pyridinamine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. This, in turn, reduces oxidative stress and inflammation in the body.

Biochemical And Physiological Effects

N-sulfinyl 4-Pyridinamine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which could be useful in the treatment of diseases such as arthritis and cardiovascular disease. This compound has also been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-sulfinyl 4-Pyridinamine is its versatility. This compound can be used in a range of applications, including in the field of medicinal chemistry, biochemistry, and material science. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research and development of N-sulfinyl 4-Pyridinamine. One potential area of research is the development of new drugs based on this compound. Another area of research is the study of the biochemical and physiological effects of this compound in vivo. Additionally, the use of N-sulfinyl 4-Pyridinamine in material science could also be explored, as it has been found to have unique properties that could be useful in the development of new materials.

Scientific Research Applications

N-sulfinyl 4-Pyridinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have antimicrobial and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

4-(sulfinylamino)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-9-7-5-1-3-6-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGEZSPWDCAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-sulfinyl 4-Pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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